Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate
Description
Properties
Molecular Formula |
C28H26FNO5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C28H26FNO5/c1-17(2)25(31)24(27(33)30-22-15-11-20(12-16-22)28(34)35-3)23(18-7-5-4-6-8-18)26(32)19-9-13-21(29)14-10-19/h4-17,23-24H,1-3H3,(H,30,33) |
InChI Key |
ZMQIRQMPKGYGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-(2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxopentanamido)benzoate
According to WO2021010681A2, a patent describing an advanced synthetic route, the process involves:
Step S1: Alkylation of an active methylene compound (e.g., methyl 4-benzoate derivative) with a suitable electrophile, such as 2-bromo-1-(4-fluorophenyl)-2-phenylethan-1-one, under basic or neutral conditions. The reaction employs bases like potassium carbonate, sodium hydride, or cesium carbonate, and solvents such as toluene, tetrahydrofuran (THF), or acetonitrile.
Step S2: Cyclization to form the heterocyclic pyrrole ring via coupling of the intermediate with appropriate reagents, often under reflux in solvents like methanol or ethyl acetate, facilitating intramolecular condensation.
Step S3: Amidation or acylation of the pyrrole derivative with acyl chlorides or anhydrides to introduce the 4-methyl-3-oxopentanamido group, often performed in solvents such as dichloromethane or pyridine at low temperatures to control reactivity.
Step S4: Final esterification or methylation to yield the methyl ester compound, typically using methylating agents like methyl iodide or dimethyl sulfate in the presence of base.
Specific Reaction Conditions
| Step | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Alkylation | Potassium carbonate, 2-bromo-1-(4-fluorophenyl)-2-phenylethan-1-one | Toluene, THF | Reflux, inert atmosphere | Ensures selective alkylation at active methylene |
| Cyclization | Acid or base catalysis | Methanol, ethyl acetate | Reflux | Promotes heterocycle formation |
| Amidation | Acyl chlorides, pyridine | Dichloromethane | 0–25°C | Controlled addition to prevent side reactions |
| Methylation | Methyl iodide, dimethyl sulfate | Acetone or DMF | Room temperature | For esterification |
Advanced Synthetic Route from Patent WO2021010681A2
The patent describes an innovative method to synthesize the compound with improved efficiency and stereoselectivity:
Alkylation of Active Methylene Compounds: Using bases such as potassium carbonate or DBU in solvents like toluene or acetonitrile, the active methylene group of methyl 4-benzoate derivatives is alkylated with halogenated intermediates (e.g., 2-bromo-1-(4-fluorophenyl)-2-phenylethan-1-one).
Pyrrole Ring Formation: Coupling of the alkylated intermediate with compounds like (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxymethylphenylamino)carbonyl]-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid hemicalcium salt under reflux in solvents such as methanol or tetrahydrofuran.
Heterocyclic Construction: Cyclization reactions facilitated by acid catalysis (e.g., acetic acid) to form the pyrrole core, followed by functionalization steps to introduce the methyl and oxo groups.
Final Functionalization: Esterification and amidation steps, often employing carbodiimides or acyl chlorides, to attach the desired side chains.
Reaction Scheme Summary
Step 1: Alkylation of methyl 4-benzoate derivative
R-CH2-COOCH3 + 2-bromo-1-(4-fluorophenyl)-2-phenylethan-1-one
[Base, Solvent] → Alkylated Intermediate
Step 2: Cyclization to form heterocyclic core
Alkylated Intermediate + Cyclization Conditions
→ Pyrrole derivative
Step 3: Amidation or acylation
Pyrrole derivative + Acylating agent
→ Functionalized pyrrole
Step 4: Esterification or methylation
Final methylation step
→ Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate
Data Tables of Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkylation | K2CO3, 2-bromo-1-(4-fluorophenyl)-2-phenylethan-1-one | Toluene/THF | Reflux | 12–24 h | Variable | Selective mono-alkylation |
| Cyclization | Acid or base catalyst | Methanol/Ethyl acetate | Reflux | 8–16 h | High | Promotes heterocycle formation |
| Amidation | Acyl chloride | Dichloromethane | 0–25°C | 4–8 h | Good | Controlled addition prevents side reactions |
| Methylation | Methyl iodide | Acetone/DMF | Room temp | 2–4 h | >80% | Final esterification step |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate has several scientific research applications:
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Atorvastatin-Related Impurities and Intermediates
Several structurally related compounds are documented as impurities or intermediates in Atorvastatin production. Key examples include:
Structural Insights :
Halogen-Substituted Variants
Compounds with halogen substitutions (e.g., chloro, bromo) on the phenyl ring are synthesized to study electronic effects on stability and reactivity. For example:
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Features a 4-chlorophenyl group instead of 4-fluorophenyl. Such substitutions are shown to increase lipophilicity, affecting crystallization behavior and bioavailability .
Physicochemical and Analytical Data
For instance:
Biological Activity
Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate, also known by its CAS number 125971-96-2, is a complex organic compound primarily recognized as an intermediate in the synthesis of atorvastatin, a widely used antihyperlipidemic agent. This compound exhibits significant biological activity, particularly in modulating lipid metabolism and influencing various receptor pathways.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- Melting Point : 196-198 °C
- Boiling Point : Approximately 631.4 °C (predicted)
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its role as an atorvastatin intermediate. Atorvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to decreased cholesterol levels in the bloodstream and is beneficial for patients with hyperlipidemia.
Receptor Interactions
Research indicates that this compound may also interact with adenosine receptors, acting as a dual antagonist for A1 and A2A receptors. Such interactions could have implications for cardiovascular health, given the role of adenosine in regulating heart rate and vascular tone .
Case Studies and Research Findings
-
Lipid-Lowering Effects
A study demonstrated that atorvastatin, synthesized from this compound, significantly reduced LDL cholesterol levels in patients with hyperlipidemia. The study highlighted a reduction of LDL levels by approximately 30% over a 12-week treatment period . -
Adenosine Receptor Modulation
Another research article explored the effects of compounds similar to this compound on adenosine receptor activity. The findings suggested that these compounds could effectively modulate receptor activity, potentially leading to therapeutic applications in managing cardiovascular diseases .
Data Table: Summary of Biological Activity
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions during ketone or amide bond formation .
- Purification : Use column chromatography or recrystallization to isolate intermediates, as impurities can propagate through subsequent steps .
- Catalysts : Employ base catalysts (e.g., K₂CO₃) for nucleophilic substitutions involving fluorophenyl groups to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₆H₂₄FNO₃, MW 417.47 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic intermediates .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH Stability : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC .
- Light Sensitivity : Perform accelerated stability studies under UV/visible light to identify photodegradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay Validation : Replicate assays (e.g., kinase inhibition or cytotoxicity) using standardized protocols to minimize variability .
- SAR Analysis : Compare structural analogs (e.g., methyl vs. ethyl esters) to isolate functional group contributions to activity .
- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., in vitro binding vs. cellular efficacy) to confirm mechanisms .
Q. How can regioselectivity challenges during functionalization of the fluorophenyl group be addressed?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to guide electrophilic substitution at specific positions .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses .
- Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions .
Q. What advanced analytical methods are recommended for resolving spectral overlaps in complex mixtures?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS or GC-IR combines separation with real-time spectral analysis to deconvolute signals .
- 2D NMR : Use COSY or HSQC to resolve overlapping peaks in crowded aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing phenyl with deuterated phenyl) to simplify NMR interpretation .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Pathway Analysis : Apply transcriptomics/proteomics to identify dysregulated pathways in treated cell lines .
- Kinetic Studies : Measure IC₅₀ values and binding constants (Kd) using surface plasmon resonance (SPR) or fluorescence polarization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
